![molecular formula C9H9N3O5 B1425232 N-{[(2-nitrophenyl)amino]carbonyl}glycine CAS No. 98378-89-3](/img/structure/B1425232.png)

N-{[(2-nitrophenyl)amino]carbonyl}glycine

説明

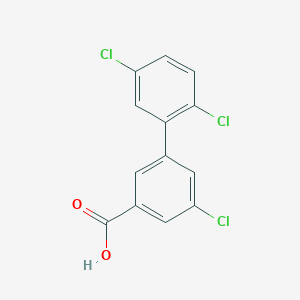

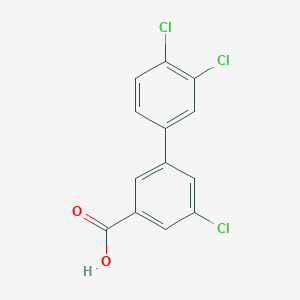

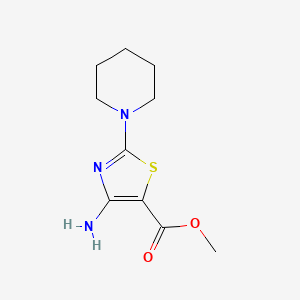

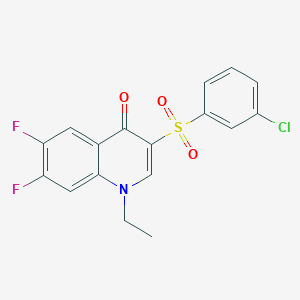

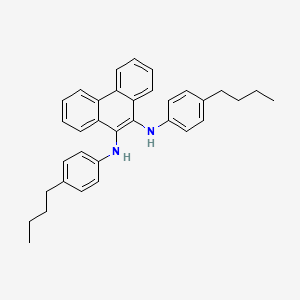

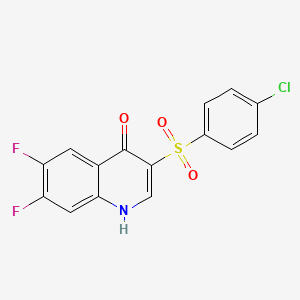

“N-{[(2-nitrophenyl)amino]carbonyl}glycine” is a compound that contains 26 bonds in total, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 aromatic nitro group, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “N-{[(2-nitrophenyl)amino]carbonyl}glycine” is characterized by several types of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a urea derivative, a nitro group, and a hydroxyl group .Physical And Chemical Properties Analysis

Amino acids, which “N-{[(2-nitrophenyl)amino]carbonyl}glycine” is a derivative of, are generally colorless, crystalline substances. They have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, nature of the solvent, and temperature .科学的研究の応用

Photochemical Proteolysis of Proteins : England et al. (1997) developed a method for site-specific, nitrobenzyl-induced photochemical proteolysis of proteins in living cells using Npg. This method was applied to ion channels, like the Drosophila Shaker B K+ channel and the nicotinic acetylcholine receptor, demonstrating that irradiation leads to peptide backbone cleavage at the site of Npg incorporation. This has implications for understanding the functional roles of specific protein regions in vivo (England et al., 1997).

Kinetic Studies in Microemulsions : García‐Río et al. (2005) conducted a kinetic study on the aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions. They found that the reaction occurs mostly in the aqueous microdroplet, and the reaction rate increases as the water content decreases. This research is significant for understanding the behavior of glycine in microemulsions, which can have broader applications in chemistry and biochemistry (García‐Río et al., 2005).

Synthesis of α-Aminonitriles : Kawashiro et al. (1977) demonstrated the synthesis of N-o-Nitrophenylsulfenylamino acid amides of glycine and other amino acids. They showed that the optical purity of the L-α-aminonitriles was well retained after various chemical treatments, which is valuable for the synthesis of amino acid derivatives in organic chemistry (Kawashiro et al., 1977).

Transformation in Sulfate Radical Oxidation Processes : Dong et al. (2022) studied the transformation of amino acids, including glycine, in a heat-activated peroxydisulfate oxidation process. They discovered that nitrogen in amino acids is oxidized to ammonium and nitrate, and in the presence of natural organic matter, nitrophenolic byproducts are formed. This research provides insights into the potential risks of sulfate radical-based oxidation technologies (Dong et al., 2022).

Glycine Metabolism and Health Implications : Alves et al. (2019) discussed the role of glycine in metabolic pathways and its implications in metabolic diseases such as obesity and type 2 diabetes. They highlighted the importance of glycine in the synthesis of proteins and other biomolecules, and its potential as a supplement for treating metabolic disorders (Alves et al., 2019).

Glycine's Role in Hemoglobin Biosynthesis : Grinstein et al. (1949) provided evidence that glycine is utilized in the biosynthesis of hemoglobin, a critical protein in the blood. They used isotopic studies to demonstrate glycine's involvement in this process, which is fundamental to understanding protein synthesis in biological systems (Grinstein et al., 1949).

特性

IUPAC Name |

2-[(2-nitrophenyl)carbamoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-3-1-2-4-7(6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXULMLRZOIIZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2-nitrophenyl)amino]carbonyl}glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)